molecular formula C22H21N3O3 B6525526 6-(benzylamino)-1,3-dimethyl-5-(4-methylphenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione CAS No. 946277-08-3

6-(benzylamino)-1,3-dimethyl-5-(4-methylphenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6525526
CAS No.: 946277-08-3
M. Wt: 375.4 g/mol
InChI Key: GMDGVNATBDIDLH-UHFFFAOYSA-N
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Description

This compound belongs to the furopyrimidine-dione class, characterized by a fused furan-pyrimidine core substituted with a benzylamino group at position 6, methyl groups at positions 1 and 3, and a 4-methylphenyl moiety at position 3. Its structural complexity confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

6-(benzylamino)-1,3-dimethyl-5-(4-methylphenyl)furo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-14-9-11-16(12-10-14)17-18-20(26)24(2)22(27)25(3)21(18)28-19(17)23-13-15-7-5-4-6-8-15/h4-12,23H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDGVNATBDIDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC3=C2C(=O)N(C(=O)N3C)C)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differentiating features:

Compound Name Core Structure Substituents Key Differences Reference ID
6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione Pyrimidine-dione Methylsulfanyl-benzylideneamino at C5 Lacks fused furan ring; sulfur substituent
1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one Pyrimidinone 4-Methylbenzoyl and 4-methylphenyl groups at C5 and C4 No fused furan; ketone substituent
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thienopyrimidine-dione Thiophene fused to pyrimidine; thiazole substituent Thiophene instead of furan; thiazole
3,4-Dihydro-1-(tetrahydrofuran-2-yl)-6-(4-methoxyphenyl)-4-phenylpyrimidin-2(1H)-one Pyrimidinone + tetrahydrofuran Tetrahydrofuran substituent at N1 Reduced furan ring; methoxyphenyl group

Physicochemical Properties

  • Molecular Weight and Stability : The target compound (MW: ~440 g/mol) is heavier than simpler pyrimidine-diones (e.g., 412.44 g/mol for compound 6D ), likely due to its fused furan and bulky 4-methylphenyl group. Its stability under physiological conditions remains unstudied, but analogues with sulfur or thiazole substituents show enhanced thermal stability .
  • Hydrogen Bonding: The benzylamino group at C6 may facilitate intermolecular hydrogen bonding, similar to the NH2 group in 1-amino-5-(4-methylbenzoyl)pyrimidin-2-one .

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